2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a thioacetamide derivative featuring a 1,2,4-triazin-5-one core. Key structural elements include:
- A 4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety, which is substituted with a 4-methoxybenzyl group at position 4.
- A thioether linkage connecting the triazin ring to the acetamide group.
- An N-(5-chloro-2-methylphenyl) substituent on the acetamide.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-12-3-6-14(21)10-16(12)23-18(27)11-30-20-25-24-17(19(28)26(20)22)9-13-4-7-15(29-2)8-5-13/h3-8,10H,9,11,22H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQOFYBZGMQZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological activities, and pharmacological implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of various precursors under controlled conditions. The specific synthetic route may vary, but it often includes steps involving the formation of the triazine ring and subsequent functionalization to introduce the thioacetamide moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing triazine and thiazole moieties have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that substitutions at specific positions can enhance cytotoxicity. In vitro tests have revealed that compounds with electron-withdrawing groups on the phenyl ring exhibit increased activity against cancer cells, with some achieving IC50 values in the low micromolar range.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10.5 |
| Compound B | MCF7 (Breast) | 15.2 |
| Compound C | HeLa (Cervical) | 8.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated moderate to strong activity. For example, it showed effective inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 12 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE). The results showed that it possesses significant inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25.0 |
| Urease | 30.5 |
Case Studies
- Study on Anticancer Effects : A recent study investigated the efficacy of several derivatives of triazine-based compounds against breast cancer cell lines. The results indicated that modifications in the side chains significantly affected the cytotoxicity and selectivity towards cancer cells compared to normal cells.
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial potential of thiazole-linked acetamides. The findings revealed that specific substitutions enhanced their activity against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound is compared with two analogs from the evidence (Table 1):
Table 1: Structural and Substituent Comparison
*Molecular weights estimated using standard atomic masses.
Key Observations:
Triazin Substituents :
- The target’s 4-methoxybenzyl group introduces bulkiness and aromaticity compared to the methyl groups in analogs . This may enhance π-π stacking interactions in biological targets.
- The methoxy group in the target could improve solubility relative to purely hydrophobic methyl substituents, as seen in , where methoxy groups in acetamide derivatives correlate with enhanced hypoglycemic activity .
Acetamide Phenyl Substituents :
- The 5-chloro-2-methylphenyl group in the target combines halogenation and steric hindrance. Chlorine’s electron-withdrawing effect may increase binding affinity to electrophilic enzyme pockets, while the methyl group adds steric bulk.
- In contrast, the 2,4-dimethylphenyl () and 2-methoxyphenyl () substituents prioritize hydrophobicity or polarity, respectively.
Hypothetical Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Antimicrobial Potential: Triazinone derivatives with chloro and methoxy substituents often exhibit antimicrobial activity due to interactions with bacterial enzymes like dihydrofolate reductase (DHFR) .
- Solubility : The target’s methoxybenzyl group may confer better aqueous solubility than the methyl-substituted analogs, balancing lipophilicity for membrane penetration.
- Metabolic Stability : The 5-chloro substituent could reduce metabolic degradation, as halogens often hinder cytochrome P450-mediated oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
